molecular formula C18H11ClF2N2O2S B11372348 4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate

4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate

Cat. No.: B11372348
M. Wt: 392.8 g/mol
InChI Key: ZJBVQDGYNGRFPO-UHFFFAOYSA-N
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Description

4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include fluorophenyl derivatives and chloropyrimidine compounds. The key steps in the synthesis may involve nucleophilic substitution reactions, where the fluorophenyl group is introduced, and subsequent coupling reactions to attach the sulfanyl and carboxylate groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate purification techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H11ClF2N2O2S

Molecular Weight

392.8 g/mol

IUPAC Name

(4-fluorophenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C18H11ClF2N2O2S/c19-14-9-22-18(26-10-11-3-1-2-4-15(11)21)23-16(14)17(24)25-13-7-5-12(20)6-8-13/h1-9H,10H2

InChI Key

ZJBVQDGYNGRFPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)F)Cl)F

Origin of Product

United States

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